4-acetyl-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-acetyl-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyrrol-2-one ring substituted with acetyl, dimethoxyphenyl, hydroxyphenyl, and hydroxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrol-2-one Ring: The initial step involves the cyclization of appropriate precursors to form the pyrrol-2-one ring. This can be achieved through the reaction of an amine with a diketone under acidic or basic conditions.
Substitution Reactions: The introduction of the acetyl, dimethoxyphenyl, and hydroxyphenyl groups is achieved through substitution reactions. These reactions often require the use of catalysts and specific reaction conditions to ensure selective substitution at the desired positions.
Hydroxylation: The hydroxyl groups are introduced through hydroxylation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or other suitable reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and minimize by-products. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-acetyl-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents are used for reduction reactions.
Catalysts: Catalysts such as palladium on carbon (Pd/C) and other transition metal catalysts are used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of substituted derivatives with varying functional groups.
Scientific Research Applications
4-acetyl-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and molecular pathways.
Mechanism of Action
The mechanism of action of 4-acetyl-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: It may inhibit specific enzymes involved in cellular processes, leading to altered cellular functions.
Receptor Binding: The compound may bind to specific receptors on the cell surface, triggering signaling pathways that result in various biological effects.
DNA Interaction: It may interact with DNA, leading to changes in gene expression and cellular responses.
Comparison with Similar Compounds
4-acetyl-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one can be compared with other similar compounds, such as:
1,3,4-thiadiazole Derivatives: These compounds also contain heterocyclic rings and exhibit various biological activities, including anticancer and antimicrobial properties.
Pyrimidine Derivatives: Pyrimidine derivatives share structural similarities and are known for their therapeutic potential in treating various diseases.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which distinguish it from other related compounds.
Properties
Molecular Formula |
C20H19NO6 |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
3-acetyl-2-(2,5-dimethoxyphenyl)-4-hydroxy-1-(4-hydroxyphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C20H19NO6/c1-11(22)17-18(15-10-14(26-2)8-9-16(15)27-3)21(20(25)19(17)24)12-4-6-13(23)7-5-12/h4-10,18,23-24H,1-3H3 |
InChI Key |
NJJPOOPTAJEMET-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2=C(C=CC(=C2)OC)OC)C3=CC=C(C=C3)O)O |
Origin of Product |
United States |
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